5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide
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Overview
Description
5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide is an organic compound with the molecular formula C21H20ClNO3 It is characterized by the presence of a furan ring, a chlorinated phenoxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling with Furan: The phenoxy intermediate is then coupled with a furan derivative under specific conditions to form the desired furan ring structure.
Amidation: The final step involves the reaction of the furan intermediate with 2,3-dimethylaniline to form the amide bond, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide: shares similarities with other chlorinated phenoxy compounds and furan derivatives.
4-chloro-3-methylphenoxyacetic acid: Another compound with a chlorinated phenoxy group.
2,3-dimethylphenyl derivatives: Compounds with similar aromatic structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO3/c1-13-5-4-6-19(15(13)3)23-21(24)20-10-8-17(26-20)12-25-16-7-9-18(22)14(2)11-16/h4-11H,12H2,1-3H3,(H,23,24) |
InChI Key |
UCKVHTBYNBMCRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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